N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride is a chemical compound that belongs to the class of substituted amines. It is characterized by the presence of a cyclopentanamine structure with a fluorophenyl substituent, which may impart unique pharmacological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
The compound can be synthesized through various chemical reactions involving cyclopentanamine and substituted phenyl groups. Its synthesis and analysis have been documented in several scientific publications, including patents and research articles that explore its structural and functional properties.
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride can be classified as:
The synthesis of N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride typically involves the following steps:
The molecular structure of N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride can be represented as follows:
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride may involve interaction with specific biological targets, such as neurotransmitter receptors or enzymes.
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting the importance of structural modifications in developing effective pharmaceutical agents. Further research is necessary to fully elucidate its biological activities and therapeutic potential.
The μ-opioid receptor (MOR) and dopamine D3 receptor (D3R) represent complementary targets for addressing the intertwined challenges of pain management and opioid use disorder (OUD). MOR activation provides potent analgesia but carries risks of respiratory depression, tolerance, and addiction. Conversely, D3R antagonism attenuates reward pathways associated with drug-seeking behavior without compromising analgesic efficacy. Preclinical studies demonstrate that D3R antagonists like (±)-1 significantly reduce oxycodone self-administration and escalation in rodent models while preserving anti-nociception [3]. This synergistic neuropharmacology underpins the design of bifunctional ligands such as N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride, which aim to deliver MOR-mediated analgesia concurrently with D3R-driven addiction mitigation. The structural integration of these pharmacophores addresses the NIH HEAL Initiative's priority for non-addictive analgesics and OUD therapeutics [3].
Table 1: Key Preclinical Evidence Supporting MOR-D3R Dual-Target Approach
Biological Effect | Experimental Model | Outcome of Dual-Target Engagement |
---|---|---|
Reduction in drug-seeking behavior | Rat oxycodone self-administration | >50% decrease in escalation phase [3] |
Preservation of analgesia | Rodent thermal pain assays | No significant reduction in anti-nociception |
Mitigation of side effects | Cardiovascular monitoring | Stable biometric parameters during treatment |
Bivalent ligand strategies emerged from the need to enhance receptor subtype selectivity and optimize blood-brain barrier (BBB) penetration. Early dual-target compounds suffered from poor CNS bioavailability due to suboptimal physicochemical properties. The CNS Multiparameter Optimization (CNS-MPO) metric was subsequently developed to predict BBB permeability, incorporating parameters like molecular weight, lipophilicity, and hydrogen bonding [3]. Initial hybrids using loperamide-derived scaffolds (e.g., compounds 8, 9, and 10) exhibited CNS-MPO scores <2.5, indicating peripheral restriction [3]. This limitation drove the exploration of novel cyclized amine components—including cyclopropyl, cyclopentyl, and cycloheptyl variants—to fine-tract brain exposure. The structural evolution toward N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride reflects iterative improvements in CNS drug-likeness while retaining dual pharmacophore integrity.
The scaffold hybridization approach merges three critical elements:
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride exemplifies this strategy, utilizing a conformationally restricted cyclopentylamine as the D3R-antagonistic component. The 2-fluorophenethyl group serves as the MOR-targeting element, while the hydrochloride salt enhances solubility. Computational studies reveal that cyclopentyl’s intermediate ring size balances steric accessibility for D3R secondary binding pockets with the conformational rigidity needed for MOR engagement [3] [5]. This design overcomes limitations of earlier compounds with smaller (cyclopropyl) or larger (cycloheptyl) rings, which exhibited reduced D3R subtype selectivity or impaired BBB penetration.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1